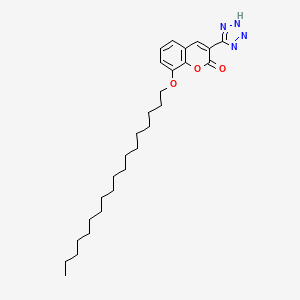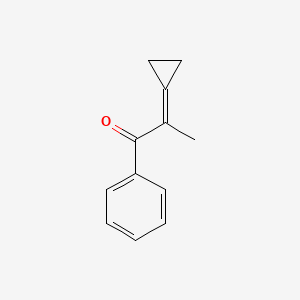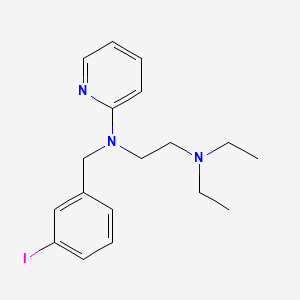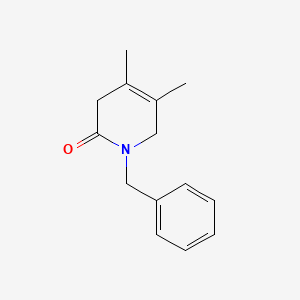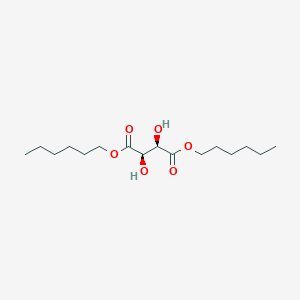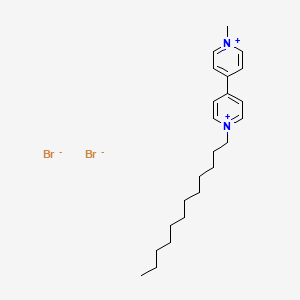
1-Dodecyl-1'-methyl-4,4'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dibromide is a chemical compound that belongs to the class of bipyridinium salts. These compounds are known for their electrochemical properties and are widely studied in the field of supramolecular chemistry. The compound is characterized by the presence of a long dodecyl chain and a methyl group attached to the bipyridinium core, which imparts unique properties to the molecule.
Vorbereitungsmethoden
The synthesis of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with dodecyl bromide and methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: The bipyridinium core can participate in nucleophilic substitution reactions, where the bromide ions can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Complex Formation: The compound can form complexes with various metal ions, which can further enhance its electrochemical and photophysical properties.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
Medicine: Its redox properties are explored in the development of electrochemical sensors and drug delivery systems.
Wirkmechanismus
The mechanism of action of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo redox reactions. The bipyridinium core can accept and donate electrons, which leads to changes in its electronic structure and optical properties. These redox processes are facilitated by the presence of the dodecyl and methyl groups, which stabilize the intermediate species formed during the reactions .
The molecular targets and pathways involved in its action include the interaction with metal ions and the formation of supramolecular complexes. These interactions can modulate the compound’s electrochemical and photophysical properties, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium compounds such as:
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Paraquat): Known for its herbicidal properties, paraquat has a similar bipyridinium core but lacks the long dodecyl chain, which limits its applications in materials science.
1,1’-Diethyl-4,4’-bipyridinium dibromide: This compound has ethyl groups instead of the dodecyl chain, resulting in different solubility and electrochemical properties.
1,1’-Dioctyl-4,4’-bipyridinium dibromide: The presence of octyl chains imparts different physical and chemical properties compared to the dodecyl derivative.
The uniqueness of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dibromide lies in its long dodecyl chain, which enhances its solubility in organic solvents and its ability to form stable supramolecular complexes .
Eigenschaften
CAS-Nummer |
74733-80-5 |
|---|---|
Molekularformel |
C23H36Br2N2 |
Molekulargewicht |
500.4 g/mol |
IUPAC-Name |
1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C23H36N2.2BrH/c1-3-4-5-6-7-8-9-10-11-12-17-25-20-15-23(16-21-25)22-13-18-24(2)19-14-22;;/h13-16,18-21H,3-12,17H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
LLCPAFOUHMADHW-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


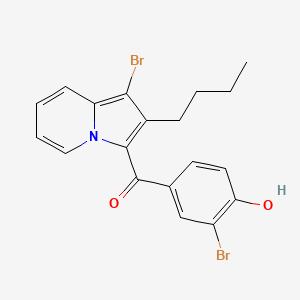
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
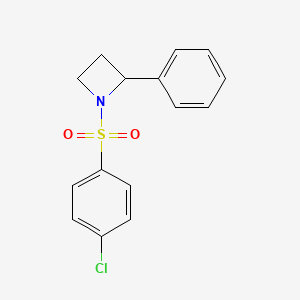

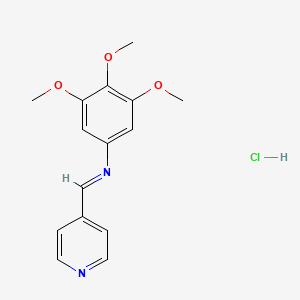
![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)

